CE2 Inhibition Potency vs. Benzbromarone
The compound inhibits human CE2 in liver microsomes with an IC50 of 7,360 nM, which is weaker than the clinical uricosuric benzbromarone (Ki = 5.15 µM for CE2) but represents a distinct chemotype devoid of the benzofuran scaffold [1]. This level of activity places the compound in a moderate inhibition range, suitable for use as a scaffold for optimization rather than a direct inhibitor replacement.
| Evidence Dimension | CE2 (human liver microsome) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7,360 nM (7.36 µM) |
| Comparator Or Baseline | Benzbromarone: Ki = 5.15 µM for CES2; Lesinurad: Ki = 2.94 µM for CES2 |
| Quantified Difference | ~1.4-fold lower apparent potency than benzbromarone (Ki vs IC50) |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
This provides a quantitative benchmark for researchers seeking a non-purine, non-benzofuran CES2 inhibitor starting point.
- [1] BindingDB Entry BDBM50154556, Target: Cocaine esterase (CES2). IC50 data. https://w.bindingdb.org. View Source
